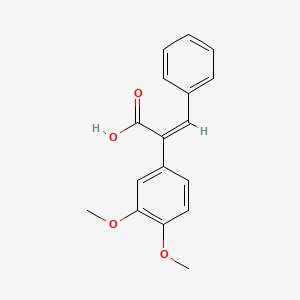![molecular formula C23H26N2O3 B2744027 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one CAS No. 877647-90-0](/img/structure/B2744027.png)
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one is a chemical compound with the following IUPAC name: 4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one .
- It belongs to the class of 1,2,4-triazole derivatives and contains a piperazine moiety .
- The compound’s molecular weight is 351.41 g/mol .
Synthesis Analysis
- The synthesis of this compound involves a three-step protocol.
- The 1,2,4-triazole derivative is prepared using a simple and efficient procedure.
- The reaction with an amine is carried out in 95% ethanol at room temperature for 24 hours .
Molecular Structure Analysis
- The compound consists of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring (which adopts a chair conformation).
- The thiophene ring lies almost in the plane of the oxadiazole ring, forming a dihedral angle of 4.35° .
Chemical Reactions Analysis
- The compound exhibits acetylcholinesterase (AChE) inhibitory activity .
- It is a potential drug target for increasing acetylcholine levels.
- The p-methylphenyl group contributes to its competitive inhibition of AChE.
- Molecular docking studies support its activity in the hinge region of the AChE crystal structure.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The compound's derivatives have been synthesized and assessed for antimicrobial properties, indicating potential applications in combating microbial infections. A study by Bektaş et al. (2007) synthesized novel derivatives, including Schiff base and Mannich base derivatives, using 4-methoxybenzaldehyde and evaluated their antimicrobial activities. Some derivatives exhibited good to moderate activities against tested microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Bioactivity in HIV-1 Reverse Transcriptase Inhibition
Research into non-nucleoside HIV-1 reverse transcriptase inhibitors has led to the discovery of bis(heteroaryl)piperazines (BHAPs) as potent candidates. Romero et al. (1994) synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, showing significant enhancement in potency against HIV-1 reverse transcriptase. This research opens avenues for clinical evaluation and development of new therapeutic agents for HIV-1 treatment (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Fluorescent Ligands for 5-HT1A Receptors
In the quest for improved imaging techniques, Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, providing a valuable tool for visualizing 5-HT(1A) receptors in cell models. This work exemplifies the compound's utility in advancing receptor imaging technologies (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel derivatives from visnagenone and khellinone, incorporating the compound, has shown significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) developed derivatives with pronounced COX-2 selectivity and analgesic, anti-inflammatory activities. This suggests potential applications in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
5-HT7 Receptor Antagonists
Yoon et al. (2008) prepared derivatives as 5-HT(7) receptor antagonists, showing promise in neuropsychiatric disorder treatment. Most compounds exhibited significant IC(50) values, with particular derivatives demonstrating good activity and selectivity for 5-HT(7) over other serotonin receptors. This research underscores the compound's importance in developing new psychiatric medications (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).
Safety And Hazards
- Handle with care according to good industrial hygiene practices.
- Wear safety goggles and use a full-face respirator if exposure limits are exceeded.
Direcciones Futuras
- Investigate its potential as an antibacterial agent .
- Explore other biological activities and potential therapeutic applications.
Please note that this analysis is based on available information, and further research may reveal additional insights. If you need more details or have specific questions, feel free to ask! 😊
Propiedades
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-17(2)23-18(14-22(26)28-21(23)13-16)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSAXWSTWZZCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

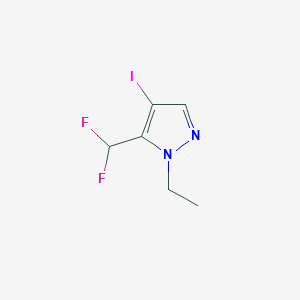
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2743946.png)
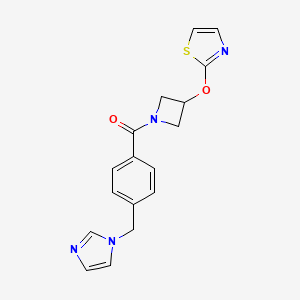
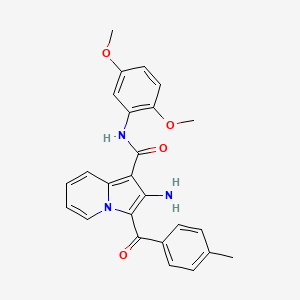
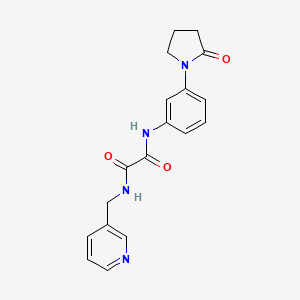
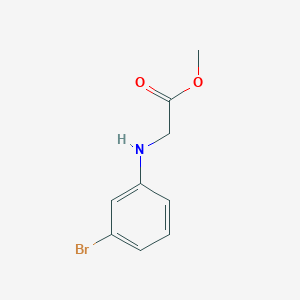
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2743952.png)
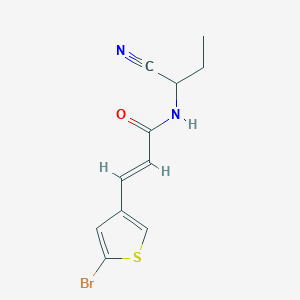
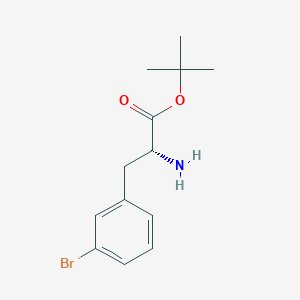
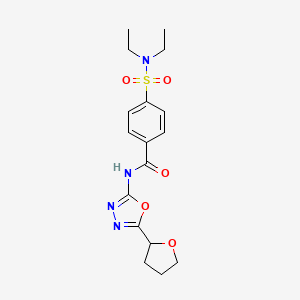
![2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2743962.png)
![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2743963.png)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)
